1-Boc-6-cyanoindole

描述

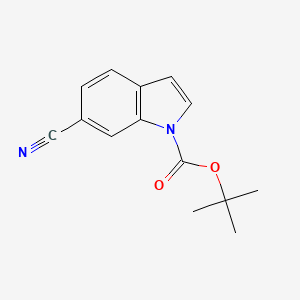

1-Boc-6-cyanoindole is a chemical compound with the molecular formula C14H14N2O2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyano group at the sixth position of the indole ring. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

准备方法

1-Boc-6-cyanoindole can be synthesized through various synthetic routes. One common method involves the reaction of 6-cyanoindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core. Subsequent introduction of the Boc protecting group and the cyano group can be achieved through standard organic transformations .

化学反应分析

Nucleophilic Substitution Reactions

The cyano group at position 6 participates in nucleophilic substitution under varying conditions:

The cyano group’s electron-withdrawing nature enhances electrophilicity at C6, facilitating substitutions. For example, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives critical in drug discovery .

Reduction Reactions

The cyano group is reducible to primary amines or methylene groups:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 6-Aminomethylindole | >95% | |

| H₂/Pd-C | EtOH, 50 psi H₂ | 6-Methyleneindole | 88% |

Reduction with LiAlH₄ proceeds via a two-electron mechanism, while catalytic hydrogenation selectively saturates the cyano group without affecting the Boc protection .

Transition Metal-Catalyzed Coupling

1-Boc-6-cyanoindole participates in cross-couplings, leveraging its halogenated derivatives:

Negishi Coupling

Using 6-bromo-1-Boc-indole and Zn(CN)₂ under Pd catalysis:

-

Catalyst : Pd(t-Bu₃P)₂ (2.5 mol%)

-

Conditions : DMF, 80°C, 12 h

-

Product : 6-Cyanoindole derivatives

Cobalt-Catalyzed Cyclization

Cobalt(0)-NHC complexes enable cyclization/hydrosilylation of diynes:

-

Catalyst : Co(0)-NHC

-

Conditions : Toluene, 80°C

-

Product : Five-membered ring-fused silyl dienes

This oxidative cyclization mechanism avoids side products seen in noble-metal systems .

Acid-Mediated Deprotection

The Boc group is cleaved under acidic conditions to expose the indole nitrogen:

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| TFA | DCM, RT, 1 h | 6-Cyanoindole | Intermediate for further functionalization | |

| HCl (g) | Dioxane, 0°C, 30 min | Free indole-6-carbonitrile | Pharmaceutical synthesis |

Deprotection kinetics depend on acid strength, with TFA offering rapid cleavage without side reactions.

Multi-Component Reactions (MCRs)

3-Cyanoacetyl indoles (structurally related) undergo Knoevenagel condensations and cyclizations:

| Reaction Components | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde + malononitrile + NH₄OAc | Thiamine (VB₁) | 2-Amino-4-arylpyridine-3,5-dicarbonitriles | 90–94% |

While direct data on this compound is limited, analogous reactivity suggests utility in synthesizing polycyclic systems .

Stability and Side Reactions

科学研究应用

Medicinal Chemistry Applications

1-Boc-6-cyanoindole has garnered attention for its potential biological activities, particularly as an anti-cancer agent. The indole structure is prevalent in many natural products and pharmaceuticals, making derivatives like this compound valuable in drug development.

The compound's biological activity can be attributed to:

- Enzyme Inhibition : Docking studies indicate that this compound may effectively bind to active sites of kinases involved in cancer progression, suggesting its potential as an inhibitor of metabolic pathways related to tumor growth .

- Neuroprotective Effects : Indole derivatives have been studied for their neuroprotective properties, which may extend to this compound .

- Anti-inflammatory Properties : The structural characteristics of this compound may allow it to interact with various biological targets, including receptors involved in inflammation .

Synthetic Applications

This compound serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for various functionalization reactions, making it suitable for synthesizing more complex molecules.

Reactivity and Functionalization

The presence of the cyano group enables nucleophilic addition reactions. The indole nitrogen can undergo alkylation and acylation, facilitating further modifications. For instance:

- N-Alkylation : The compound can be used in enantioselective catalytic synthesis, where it acts as a latent nucleophile under specific conditions .

- Derivatization : The Boc group can be removed to expose the indole nitrogen for subsequent reactions, enhancing the compound's utility in creating diverse chemical entities .

Case Study 1: Anticancer Activity

Research has shown that derivatives of indoles exhibit anticancer properties. A study focusing on this compound demonstrated its ability to inhibit specific kinases linked to cancer cell proliferation. Experimental validation revealed that modifications to the indole structure could enhance potency and selectivity against cancer cells .

Case Study 2: Synthesis of Novel Compounds

In synthetic applications, researchers utilized this compound as a precursor for creating complex triaryl compounds through coupling reactions. The study found that the resulting compounds exhibited varying degrees of biological activity against different bacterial strains, indicating the potential for developing new antibacterial agents .

作用机制

The mechanism of action of 1-Boc-6-cyanoindole and its derivatives involves their interaction with specific molecular targets. For example, in medicinal chemistry, these compounds may act as inhibitors of enzymes or receptors involved in disease pathways. The cyano group and the Boc protecting group play crucial roles in modulating the compound’s reactivity and binding affinity to the target molecules .

相似化合物的比较

1-Boc-6-cyanoindole can be compared with other indole derivatives such as:

1-Boc-7-cyanoindole: Similar in structure but with the cyano group at the seventh position, leading to different reactivity and biological activity.

1-Boc-5-cyanoindole: The cyano group is at the fifth position, which can affect the compound’s chemical properties and applications.

1-Boc-6-methoxyindole:

The uniqueness of this compound lies in the specific positioning of the cyano group, which influences its reactivity and interactions with biological targets, making it a valuable compound in various fields of research and industry .

生物活性

1-Boc-6-cyanoindole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is derived from the indole family, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a cyano group at the 6-position of the indole ring. The synthesis typically involves the protection of the indole nitrogen followed by the introduction of the cyano group through various coupling reactions.

Synthesis Overview

- Step 1: Protection of indole nitrogen using Boc anhydride.

- Step 2: Introduction of cyano group via nucleophilic substitution or coupling reactions.

This synthetic route allows for modifications that can enhance biological activity while maintaining stability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus anthracis | 4 |

| Pseudomonas aeruginosa | 32 |

The compound's mechanism of action appears to involve inhibition of DNA synthesis, as indicated by its ability to bind to the minor groove of DNA, disrupting replication processes .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. A series of derivatives were tested against various cancer cell lines, revealing notable cytotoxicity. For instance, a study reported IC50 values for several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 10 |

| A549 | 15 |

The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells, potentially through modulation of key signaling pathways involved in cell survival and death .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various indole derivatives, including this compound. The results indicated that modifications at the cyano position significantly influenced antibacterial potency against resistant strains of bacteria such as E. coli and S. aureus. The study concluded that compounds with electron-withdrawing groups at the C-6 position exhibited enhanced activity .

- Case Study on Anticancer Properties : Another investigation focused on the anticancer properties of this compound derivatives against breast cancer cell lines. The results showed that certain derivatives were able to reduce cell viability significantly compared to controls, suggesting a potential for development into therapeutic agents .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Boc-6-cyanoindole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Boc protection of the indole nitrogen followed by cyano functionalization at the 6-position. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF with DMAP catalysis under nitrogen .

- Cyanation : Nitration followed by reduction and Sandmeyer reaction, or direct Pd-catalyzed cyanation using CuCN .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity.

- Validation : Confirm via / NMR (Boc group: δ ~1.3 ppm for tert-butyl; cyano: δ ~110 ppm in ) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : Compare chemical shifts with literature values. For example, the Boc group’s tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm. The indole aromatic protons should show predictable splitting patterns (e.g., H-5 as a doublet near δ 7.8 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H] (e.g., calculated for CHNO: 243.1138).

- IR Spectroscopy : Detect cyano stretch at ~2200–2250 cm and Boc carbonyl at ~1680–1720 cm .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected coupling patterns in NMR?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can confirm spatial proximity of protons in sterically hindered derivatives .

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (Gaussian or ORCA software) to identify conformational isomers .

- Controlled Experiments : Repeat synthesis under inert conditions to rule out oxidation artifacts or Boc deprotection .

Q. How can researchers optimize the regioselectivity of cyanation in 1-Boc-indole systems to minimize byproducts?

- Methodological Answer :

- Catalytic Screening : Test Pd(PPh)/CuCN vs. Pd(OAc)/Xantphos systems in DMF or DMSO at 80–120°C. Monitor by TLC and GC-MS for intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 6-position due to electron-withdrawing Boc group .

- Statistical Design : Use a fractional factorial design (e.g., temperature, catalyst loading, solvent ratio) to identify critical variables for yield optimization .

Q. What methodologies address low reproducibility in Boc deprotection reactions during downstream functionalization?

- Methodological Answer :

- Acid Selection : Compare TFA (neat or in DCM) vs. HCl/dioxane for controlled deprotection. Monitor by NMR for tert-butyl signal disappearance .

- Byproduct Analysis : Use LC-MS to detect truncated products (e.g., indole-6-carbonitrile without Boc) and adjust reaction time/temperature .

- Stability Studies : Pre-treat substrates with molecular sieves to exclude moisture, which can hydrolyze the cyano group .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to differentiate electronic vs. steric effects of the Boc group on this compound reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 1-Me-6-cyanoindole) and compare reaction rates in nucleophilic substitutions or cross-couplings .

- Hammett Analysis : Correlate substituent σ values with kinetic data to quantify electronic contributions .

- X-ray Crystallography : Resolve crystal structures to measure steric bulk (e.g., dihedral angles between Boc and indole plane) .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data in this compound-based inhibitors?

- Methodological Answer :

- Meta-Analysis : Aggregate IC values from multiple studies, applying random-effects models to account for inter-lab variability .

- Multivariate Regression : Identify confounding variables (e.g., assay type, cell line) using principal component analysis (PCA) .

- Dose-Response Validation : Repeat assays with internal controls (e.g., staurosporine for kinase inhibition) to normalize data .

Q. Tables for Key Comparisons

Table 1. Synthetic Routes for this compound

| Step | Method A (Nitration/Cyanation) | Method B (Direct Pd-Catalyzed) |

|---|---|---|

| Yield (%) | 45–60 | 55–75 |

| Purity (HPLC) | >90% | >95% |

| Key Limitation | Multi-step, low scalability | Requires anhydrous conditions |

| Reference |

Table 2. Common Artifacts in Boc Deprotection

| Artifact | Cause | Mitigation Strategy |

|---|---|---|

| Truncated Indole | Acidic hydrolysis of cyano | Use milder acids (e.g., HCl/dioxane) |

| tert-Butyl Adducts | Incomplete removal of Boc | Extend reaction time under N |

属性

IUPAC Name |

tert-butyl 6-cyanoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIWEPSVBLICSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649564 | |

| Record name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889676-34-0 | |

| Record name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。